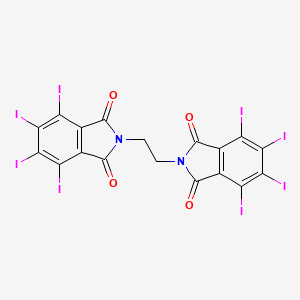![molecular formula C17H24Br2OSi B12528684 Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- CAS No. 819851-14-4](/img/structure/B12528684.png)
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is a complex organosilicon compound It features a silane core bonded to a trimethyl group and a unique side chain containing bromine and phenylethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- typically involves multiple steps. One common approach is to start with the preparation of the side chain, which involves the bromination of a suitable precursor followed by the introduction of the phenylethynyl group. The final step involves the attachment of this side chain to the silane core under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and chromatography are employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form corresponding oxides.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromine oxides, while reduction can produce phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- involves its interaction with specific molecular targets. The bromine atoms and phenylethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Interhalogen Compounds: Molecules containing two or more different halogen atoms.
Uniqueness
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is unique due to its specific combination of bromine and phenylethynyl groups attached to a silane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
819851-14-4 |
|---|---|
Molekularformel |
C17H24Br2OSi |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
[(3R)-4,4-dibromo-1-phenyloct-1-yn-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C17H24Br2OSi/c1-5-6-14-17(18,19)16(20-21(2,3)4)13-12-15-10-8-7-9-11-15/h7-11,16H,5-6,14H2,1-4H3/t16-/m1/s1 |
InChI-Schlüssel |
HPPKOKANEILALW-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCC([C@@H](C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br |
Kanonische SMILES |
CCCCC(C(C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


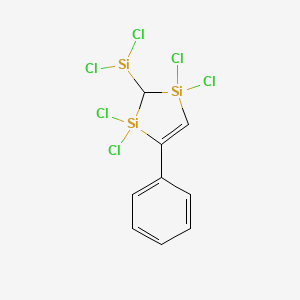
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
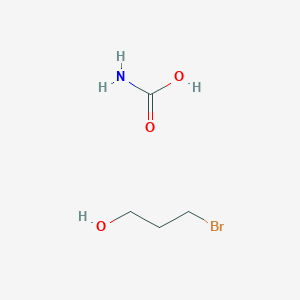
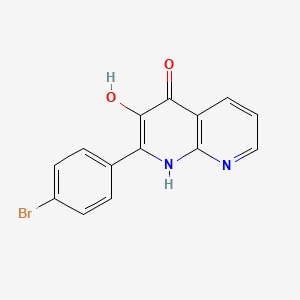

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
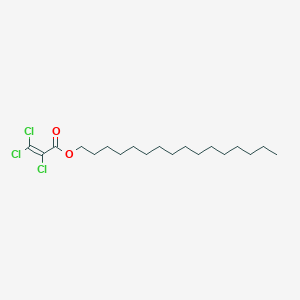

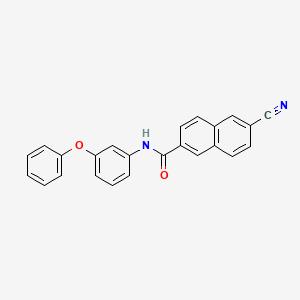
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
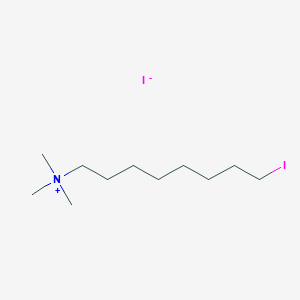
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
